![molecular formula C10H16N2O4S3 B104708 trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide CAS No. 120280-13-9](/img/structure/B104708.png)
trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide
Overview
Description
Chemical Identity and Pharmacological Role trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide, also known as dorzolamide hydrochloride (DORZO), is a topically active carbonic anhydrase inhibitor (CAI) used to treat glaucoma and ocular hypertension. Its systematic IUPAC name is (4S,6S)-4-ethylamino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride (molecular formula: C₁₀H₁₆N₂O₄S₃·HCl; molecular weight: 360.90–360.91 g/mol) . The compound exists as a white crystalline powder, soluble in water and sparingly soluble in organic solvents . Its therapeutic efficacy stems from its ability to inhibit carbonic anhydrase isoforms (e.g., CA-II and CA-IV), reducing intraocular fluid production .
Stereochemical Significance The "trans" designation refers to the relative configuration of the ethylamino and methyl groups at positions 4 and 6, respectively. The (4S,6S) stereochemistry is critical for binding to the enzyme’s active site, as demonstrated by enantioselective synthesis studies . Impurities or stereoisomers (e.g., cis- or racemic forms) exhibit diminished activity .
Preparation Methods
The synthesis of 4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide involves several steps. One common method includes the reaction of 4-ethylamino-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide with appropriate reagents under controlled conditions. Industrial production methods often involve the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide involves various chemical reactions that yield this sulfonamide derivative. Its molecular formula is , with a molecular weight of approximately 324.444 g/mol. The compound's structure includes a thieno[2,3-b]thiopyran core, which contributes to its biological activity.
Clinical Applications and Case Studies
- Glaucoma Treatment : Clinical trials have demonstrated the efficacy of this compound in reducing intraocular pressure in patients with glaucoma. Studies indicate that its administration leads to significant reductions in pressure levels comparable to other established treatments.
- Potential for Other Conditions : Beyond glaucoma, ongoing research is exploring the potential applications of this compound in treating other conditions related to fluid regulation in tissues due to its mechanism as a carbonic anhydrase inhibitor.
- Antimicrobial Activity : Some studies have suggested that derivatives of sulfonamide compounds may possess antimicrobial properties, although trans-6-Methyl... specifically has not been widely evaluated for this application.
Mechanism of Action
The compound exerts its effects by inhibiting carbonic anhydrase enzymes, particularly isoenzymes II and IV. This inhibition reduces the formation of bicarbonate ions, leading to decreased sodium and fluid transport in the eye, ultimately lowering intraocular pressure . The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and prevents the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The pharmacological and chemical profiles of dorzolamide hydrochloride are best understood through comparison with analogs, intermediates, and impurities. Key compounds are summarized in Table 1 .
Table 1: Structural and Functional Comparison of Dorzolamide and Related Compounds
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Substituent Effects on Activity The ethylamino group at C4 is essential for CA inhibition. Replacement with bulkier substituents (e.g., 2-methylpropylamino in MK-927) or smaller groups (e.g., amino or hydroxy) reduces potency due to steric hindrance or loss of hydrogen bonding . The methyl group at C6 stabilizes the thiopyran ring conformation, enhancing enzyme binding .
Stereochemical Specificity
- The (4S,6S) configuration maximizes interaction with CA-II’s hydrophobic pocket. Racemic mixtures (e.g., Impurity B) or cis-diastereomers exhibit >90% loss of activity .
Role of Sulfonamide and Sulfone Groups
- The sulfonamide moiety chelates the zinc ion in CA’s active site, a feature conserved across all active analogs .
- The 7,7-dioxide group enhances solubility and metabolic stability, critical for topical administration .
Synthetic Intermediates Intermediates like N-[(4S,6S)-...-acetamide are pharmacologically inert but critical for scalable synthesis. Their design prioritizes ease of functional group transformation (e.g., alkylation to introduce ethylamino) .
Research and Development Insights
- Green Chemistry Trends : Recent advances in dorzolamide synthesis emphasize solvent-free reactions and catalytic processes to reduce environmental impact .
- Supply Chain Challenges : Geopolitical factors and regulatory demands have shifted production of intermediates like N-[(4S,6S)-...-acetamide to specialized contract manufacturers .
Biological Activity
trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide, commonly known as Dorzolamide, is a sulfonamide derivative primarily used as an ophthalmic agent for the treatment of glaucoma. This compound exhibits significant biological activity through its mechanism of action as a carbonic anhydrase inhibitor. This article explores the biological activity of Dorzolamide, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16N2O4S3
- Molecular Weight : 324.44 g/mol
- CAS Number : 120279-95-0
- IUPAC Name : (4R,6R)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Dorzolamide functions primarily as a carbonic anhydrase inhibitor , specifically targeting carbonic anhydrase II (CA II). By inhibiting this enzyme, Dorzolamide reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP), which is crucial in managing glaucoma. The inhibition of CA II also affects bicarbonate reabsorption in renal tubules and influences fluid secretion in various tissues.
Pharmacological Effects
-
Ophthalmic Use :
- Dorzolamide is indicated for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension.
- It is often used in conjunction with other medications to enhance therapeutic efficacy.
-
Systemic Effects :
- While primarily used topically, systemic absorption can lead to side effects such as metabolic acidosis and renal complications due to its action on bicarbonate metabolism.
Biological Activity Data
The following table summarizes key biological activities and effects associated with Dorzolamide:
Activity | Description |
---|---|
Carbonic Anhydrase Inhibition | Inhibits CA II, reducing aqueous humor production and lowering IOP |
Antiglaucoma Activity | Effective in treating open-angle glaucoma and ocular hypertension |
Metabolic Effects | May cause metabolic acidosis due to bicarbonate depletion |
Renal Effects | Impacts bicarbonate reabsorption in renal tubules |
Case Studies and Research Findings
- Clinical Trials :
- Comparative Studies :
- Mechanistic Studies :
- Side Effect Profile :
Q & A
Q. Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization of thiophene derivatives followed by sulfonamide functionalization. Key steps include:
- Starting Materials : Use of butenoic acid and 2-mercaptothiophene derivatives for core structure formation .
- Cyclization : Acid-catalyzed or thermal conditions to form the thieno[2,3-b]thiopyran ring.
- Sulfonylation : Reaction with sulfonyl chlorides under inert atmospheres to introduce the sulfonamide group.
- Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the product .
Yield optimization hinges on controlling reaction temperature, stoichiometry of sulfonating agents, and inert reaction conditions to prevent oxidation .
Q. Advanced: How can researchers resolve contradictions in reported synthetic yields when modifying substituents on the thienothiopyran core?
Methodological Answer:
Discrepancies arise from steric/electronic effects of substituents. Systematic approaches include:
- Design of Experiments (DOE) : Vary substituent positions (e.g., ethylamino vs. methyl groups) and analyze yield trends using response surface methodology.
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and side reactions .
- Comparative Studies : Benchmark against analogs like 5,6-Dihydro-4-oxo-4H-thieno derivatives (e.g., ) to identify substituent-specific bottlenecks .
Q. Basic: What spectroscopic techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., sulfonamide protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₁H₁₈N₂O₄S₃, MW 338.47) .
- X-ray Crystallography : Resolve absolute configuration, particularly for stereoisomers like (4S,6S)-isomers .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Q. Advanced: What methodologies are effective in analyzing and mitigating stereochemical impurities during synthesis?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare retention times to standards .
- Polarimetry : Measure optical rotation to assess enantiomeric excess (e.g., for (4S,6S)-configured products) .
- Crystallization Control : Use enantiopure seeding agents during recrystallization to favor desired stereoisomers .
Q. Basic: How can reaction intermediates be optimized to enhance sulfonamide group introduction efficiency?
Methodological Answer:
- Protecting Groups : Temporarily block reactive amines (e.g., with tert-butyldimethylsilyl groups) to direct sulfonylation .
- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize sulfonyl chloride intermediates .
- Catalysis : Employ Lewis acids like ZnCl₂ to accelerate sulfonamide bond formation .
Q. Advanced: What computational approaches predict the compound’s reactivity in novel derivatization reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. THF) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functional group modifications .
Q. Basic: What purification strategies are recommended for isolating this compound from complex mixtures?
Methodological Answer:
- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate sulfonamide derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .
- HPLC : Reverse-phase C18 columns for high-purity isolation, particularly for polar byproducts .
Q. Advanced: How do electronic effects of the ethylamino substituent influence stability under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at pH 2–12.
- Spectroscopic Analysis : Use ¹H NMR to detect pH-induced deamination or sulfonamide cleavage .
- Comparative Stability Testing : Benchmark against analogs like 4-[(2-methylpropyl)amino] derivatives ( ) to isolate electronic effects .
Properties
IUPAC Name |
4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274396, DTXSID70861261 | |
Record name | 4-(ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120280-13-9 | |
Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120280-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.